molecular formula C20H24N4O2 B2937095 N-Methyl-N-[1-(6-phenylpyridazin-3-yl)azetidin-3-yl]oxane-2-carboxamide CAS No. 2380085-46-9

N-Methyl-N-[1-(6-phenylpyridazin-3-yl)azetidin-3-yl]oxane-2-carboxamide

Cat. No.: B2937095
CAS No.: 2380085-46-9
M. Wt: 352.438
InChI Key: PZSQHZPPKSNWHD-UHFFFAOYSA-N
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Description

N-Methyl-N-[1-(6-phenylpyridazin-3-yl)azetidin-3-yl]oxane-2-carboxamide: is a synthetic organic compound with a complex structure that includes a pyridazine ring, an azetidine ring, and an oxane carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-N-[1-(6-phenylpyridazin-3-yl)azetidin-3-yl]oxane-2-carboxamide typically involves multiple steps:

    Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable diketone or diester.

    Azetidine Ring Formation: The azetidine ring is often formed via cyclization reactions involving appropriate precursors such as amino alcohols or halogenated amines.

    Coupling Reactions: The pyridazine and azetidine intermediates are then coupled using reagents such as coupling agents (e.g., EDC, DCC) to form the desired intermediate.

    Oxane Carboxamide Formation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to monitor the reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the azetidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the pyridazine ring, potentially converting it to a dihydropyridazine derivative.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the nitrogen atoms in the rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (mCPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce dihydropyridazine derivatives. Substitution reactions can introduce various functional groups into the molecule, enhancing its chemical diversity.

Scientific Research Applications

Chemistry

In chemistry, N-Methyl-N-[1-(6-phenylpyridazin-3-yl)azetidin-3-yl]oxane-2-carboxamide is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, this compound is investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, the compound is explored for its potential therapeutic applications. Its ability to interact with specific molecular targets could lead to the development of new drugs for treating various diseases.

Industry

In the industrial sector, this compound may be used in the development of new materials with unique properties. Its structural complexity and functional groups make it a versatile candidate for creating advanced materials.

Mechanism of Action

The mechanism by which N-Methyl-N-[1-(6-phenylpyridazin-3-yl)azetidin-3-yl]oxane-2-carboxamide exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N-Methyl-N-[1-(6-phenylpyridazin-3-yl)azetidin-3-yl]oxane-2-carboxamide: can be compared with other pyridazine and azetidine derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and ring structures. This combination imparts unique chemical properties and potential biological activities that distinguish it from other similar compounds.

By understanding the detailed synthesis, reactions, applications, and mechanisms of action, researchers can further explore the potential of this compound in various scientific and industrial fields.

Properties

IUPAC Name

N-methyl-N-[1-(6-phenylpyridazin-3-yl)azetidin-3-yl]oxane-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O2/c1-23(20(25)18-9-5-6-12-26-18)16-13-24(14-16)19-11-10-17(21-22-19)15-7-3-2-4-8-15/h2-4,7-8,10-11,16,18H,5-6,9,12-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZSQHZPPKSNWHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CN(C1)C2=NN=C(C=C2)C3=CC=CC=C3)C(=O)C4CCCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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